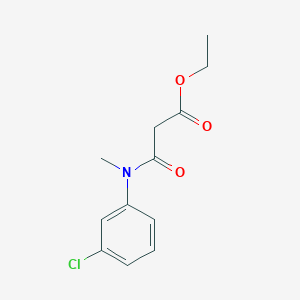
Ethyl 3-((3-chlorophenyl)(methyl)amino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a chloro-substituted aromatic ring, and a secondary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate typically involves a multi-step process. One common method includes the reaction of ethyl acetoacetate with 3-chloro-N-methylaniline under acidic or basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The raw materials are typically sourced in bulk, and the reaction parameters are optimized for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which may interact with enzymes or receptors in biological systems. The chloro-substituted aromatic ring and secondary amine can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(3-chloroanilino)-3-oxopropanoate: Lacks the N-methyl group, which may affect its reactivity and biological activity.
Ethyl 3-(3-bromo-N-methylanilino)-3-oxopropanoate: Contains a bromo group instead of a chloro group, leading to different chemical properties and reactivity.
Ethyl 3-(3-methylanilino)-3-oxopropanoate: Lacks the chloro group, which can significantly alter its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H14ClNO3 |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
ethyl 3-(3-chloro-N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H14ClNO3/c1-3-17-12(16)8-11(15)14(2)10-6-4-5-9(13)7-10/h4-7H,3,8H2,1-2H3 |
Clé InChI |
UBOXMTZTEVMORN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)N(C)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


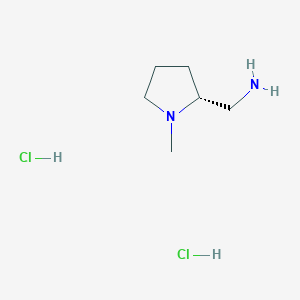
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
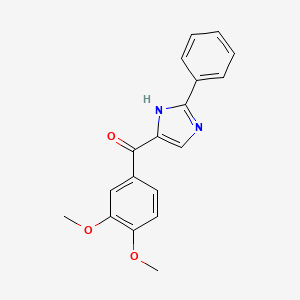
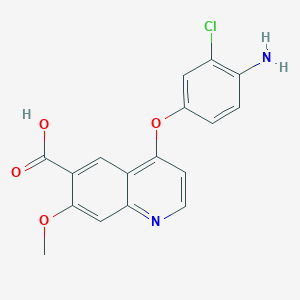
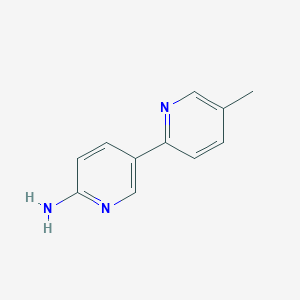
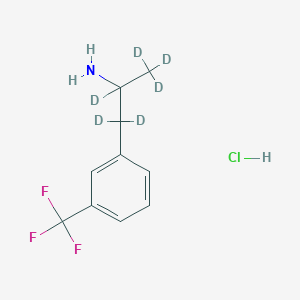
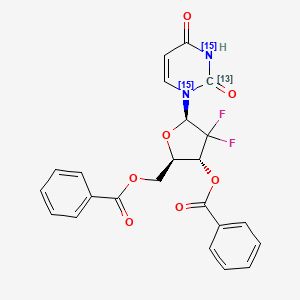
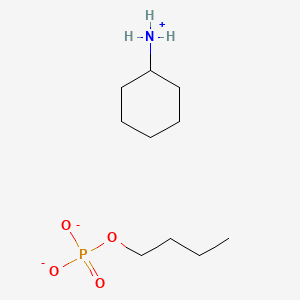
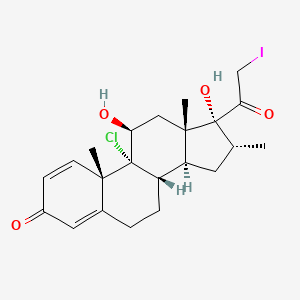
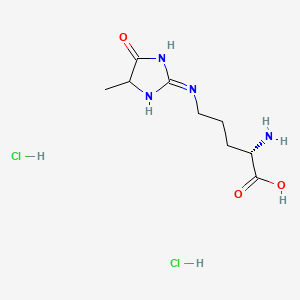
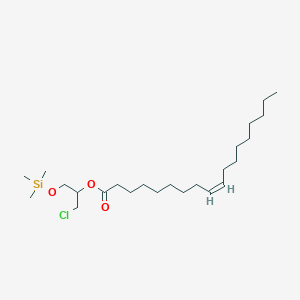
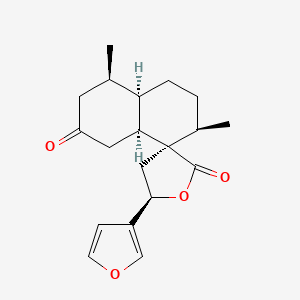

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
